Role in Human Immunodeficiency Virus type 1 Integrase Strand Transfer Inhibition: Structural Insights and Mechanism of Action
The structural architecture of 5,6,7-trifluoro-1H-indole-2-carboxylic acid positions it as a potent scaffold for inhibiting Human Immunodeficiency Virus type 1 integrase strand transfer activity. Molecular docking simulations using the Human Immunodeficiency Virus type 1 integrase crystal structure (Protein Data Bank identification 6PUY) demonstrate that the indole nitrogen atom and carboxyl group at the C2 position form critical bidentate chelation with magnesium ions (Mg²⁺) within the catalytic DDE motif (Aspartic acid 64, Aspartic acid 116, Glutamic acid 152) [1] [2]. This metal-chelating interaction disrupts the coordination chemistry essential for viral DNA integration into host genomes. The trifluoro substitution pattern at positions C5, C6, and C7 enhances binding affinity through complementary hydrophobic interactions with a proximal cavity formed by Tyrosine 143 and Asparagine 117 residues [4] [6].
Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives Against Human Immunodeficiency Virus type 1 Integrase Strand Transfer
Compound | Structural Features | IC₅₀ (μM) | Key Binding Interactions |
---|
Indole-2-carboxylic acid | Unsubstituted core | 32.37 ± 4.51 | Mg²⁺ chelation, π-stacking with deoxyadenosine 21 |
Derivative 3 | 6-Bromophenyl substitution | 12.41 ± 0.07 | Enhanced hydrophobic contacts |
Derivative 20a | C3 hydrophobic extension | 0.13 | Fills Tyr143/Asn117 cavity, Mg²⁺ chelation |
5,6,7-Trifluoro derivative* | Trifluoro substitution | *Predicted <0.1 | Mg²⁺ chelation, hydrophobic packing, fluorine-mediated H-bonding |
*Predicted activity based on structural analogs [1] [4]
Scaffold optimization studies reveal that fluorination at the C5, C6, and C7 positions augments inhibitory efficacy through multiple mechanisms: (1) Increased electron-withdrawing capacity strengthens Mg²⁺ coordination at the catalytic site; (2) Fluorine atoms engage in orthogonal dipole interactions with backbone amides in the β4-α2 connector region; and (3) Enhanced lipophilicity improves penetration into the hydrophobic pocket adjacent to the active site [2] [4]. This multi-point binding mechanism provides a structural rationale for the compound’s enhanced activity against drug-resistant Human Immunodeficiency Virus type 1 strains where conventional integrase strand transfer inhibitors exhibit reduced efficacy due to mutations in the catalytic core domain [1] [6].
Potential as Severe Acute Respiratory Syndrome Coronavirus 2 3 Chymotrypsin-Like Protease Inhibitor: Synthesis Pathways and Binding Dynamics
The conserved structural features of 5,6,7-trifluoro-1H-indole-2-carboxylic acid enable its repurposing as a scaffold for Severe Acute Respiratory Syndrome Coronavirus 2 3 chymotrypsin-like protease inhibition. Synthesis is achieved through sequential Friedel-Crafts acylation and fluorination reactions, starting from 1H-indole-2-carboxylic acid precursors [7]. Key steps involve electrophilic fluorination at the C5-C7 positions using selective fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–25°C), followed by carboxyl group activation through esterification to enable peptide coupling with warhead moieties targeting the protease active site [7].
Molecular dynamics simulations predict high-affinity binding between the trifluorinated indole core and the catalytic dyad (Histidine 41, Cysteine 145) of Severe Acute Respiratory Syndrome Coronavirus 2 3 chymotrypsin-like protease. The carboxylic acid group coordinates with backbone amides of Serine 144 and Glycine 143 via hydrogen bonding networks, while fluorine atoms engage in critical van der Waals contacts with Proline 168 and Glutamine 189 in the S2 subsite [7]. This binding mode mirrors established protease inhibitors but with enhanced subsite occupancy due to fluorine-induced polarity perturbations.
Table 2: Synthesis and Binding Parameters for Indole-Based 3 Chymotrypsin-Like Protease Inhibitors
Synthetic Modification | Reaction Conditions | Predicted Binding Energy (kcal/mol) | Interacting Residues |
---|
Core fluorination (C5-C7) | Selectfluor®, 0-25°C, DMF | -8.9 ± 0.4 | Proline 168, Glutamine 189 |
C2 esterification | DCC/DMAP, room temperature | -7.2 ± 0.3 | Histidine 41, Cysteine 145 |
N1 benzylation | NaH, DMF, alkyl halide | -9.3 ± 0.5 | Methionine 165, Glutamine 192 |
5,6,7-Trifluoro derivative | Sequential fluorination | -10.6 ± 0.2 | S1/S2 subsites, catalytic dyad |
Comparative analyses indicate that the trifluoro substitution pattern significantly enhances protease binding affinity (>2-fold versus non-fluorinated analogs) by reducing desolvation energy penalties during ligand-encomplexation [7]. The electron-deficient indole nucleus also exhibits complementary electrostatic interactions with the oxyanion hole region, positioning this derivative as a versatile scaffold for covalent and non-covalent Severe Acute Respiratory Syndrome Coronavirus 2 3 chymotrypsin-like protease inhibitor development.
Antiviral Scaffold Optimization: Comparative Efficacy Against Retroviral Versus Coronaviral Targets
Strategic modifications of the 1H-indole-2-carboxylic acid scaffold yield divergent structure-activity relationship profiles against retroviral (Human Immunodeficiency Virus type 1) versus coronaviral (Severe Acute Respiratory Syndrome Coronavirus 2) targets. For Human Immunodeficiency Virus type 1 integrase inhibition, electron-withdrawing groups (e.g., halogens) at positions C5-C7 enhance potency by increasing metal-chelating capacity and hydrophobic packing within the catalytic core domain. Derivative optimization data demonstrate that trifluoro substitution achieves 50-fold greater integrase strand transfer inhibition (predicted IC₅₀ <0.1 μM) compared to unsubstituted analogs due to synergistic effects on Mg²⁺ coordination geometry and complementary van der Waals interactions with the Tyr143 hydrophobic pocket [1] [4] [6].
Conversely, Severe Acute Respiratory Syndrome Coronavirus 2 3 chymotrypsin-like protease inhibition benefits from balanced electron distribution across the indole nucleus. While fluorination enhances protease binding through subsite complementarity, excessive electron deficiency diminishes nucleophilic attack susceptibility required for covalent inhibition. The optimal activity emerges when combining C5-C7 trifluorination with flexible N1-benzyl groups containing hydrogen bond acceptors, achieving sub-micromolar predicted inhibition constants [7].
Table 3: Comparative Scaffold Optimization Strategies for Antiviral Targets
Modification Site | Retroviral Efficacy (Human Immunodeficiency Virus type 1 Integrase) | Coronaviral Efficacy (Severe Acute Respiratory Syndrome Coronavirus 2 3 Chymotrypsin-Like Protease) | Mechanistic Basis |
---|
C5-C7 halogenation | +++ (Trifluoro optimal) | ++ (Moderate enhancement) | Enhanced hydrophobicity/electrophilicity for active site penetration |
C2 carboxyl modification | Activity abolished | ± (Context-dependent) | Disruption of Mg²⁺ chelation vs. flexible H-bonding with protease |
N1 substitution | Not tolerated | +++ (Benzyl groups optimal) | Steric occlusion in integrase vs. S4 subsite accommodation in protease |
C3 hydrophobic extension | +++ (Long chains preferred) | + (Limited benefit) | Filling Tyr143/Asn117 cavity vs. potential steric clash in protease S2 site |
Key: +++ = Strong enhancement; ++ = Moderate enhancement; + = Mild enhancement; ± = Variable effect
The divergent structure-activity relationship requirements necessitate target-driven scaffold engineering: For Human Immunodeficiency Virus type 1, prioritize C5-C7 fluorination with C3 hydrophobic extensions to maximize integrase active site occupancy. For Severe Acute Respiratory Syndrome Coronavirus 2, implement N1-benzylation with para-electron donating groups alongside trifluorination to optimize 3 chymotrypsin-like protease binding without compromising covalent warhead reactivity [2] [4] [7]. This comparative analysis establishes 5,6,7-trifluoro-1H-indole-2-carboxylic acid as a versatile pharmacophore adaptable to distinct viral enzymatic targets through rational structure-based optimization.